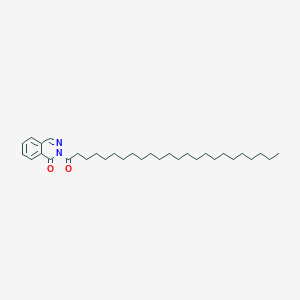
2-Tetracosanoylphthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetracosanoylphthalazin-1(2H)-one is a synthetic organic compound characterized by a phthalazinone core with a tetracosanoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetracosanoylphthalazin-1(2H)-one typically involves the acylation of phthalazinone with tetracosanoic acid or its derivatives. A common synthetic route includes:
Starting Materials: Phthalazinone and tetracosanoic acid.
Catalysts and Reagents: Acid chlorides, anhydrides, or coupling reagents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and may require heating to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Tetracosanoylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phthalazinone core or the tetracosanoyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Tetracosanoylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Tetracosanoylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tetracosanoyl side chain could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different side chains.
Long-Chain Fatty Acid Derivatives: Compounds with long aliphatic chains similar to the tetracosanoyl group.
Uniqueness
2-Tetracosanoylphthalazin-1(2H)-one is unique due to the combination of its phthalazinone core and long tetracosanoyl side chain, which imparts distinct chemical and physical properties. This combination can result in unique biological activities and material properties not observed in other similar compounds.
Properties
CAS No. |
184916-27-6 |
|---|---|
Molecular Formula |
C32H52N2O2 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-tetracosanoylphthalazin-1-one |
InChI |
InChI=1S/C32H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-31(35)34-32(36)30-26-24-23-25-29(30)28-33-34/h23-26,28H,2-22,27H2,1H3 |
InChI Key |
DDEWSHISGLWPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















